tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16ClN3O3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and contains a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-chloropyrimidine-4-ol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropyrimidine moiety can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The azetidine ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Hydrolyzing agents: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while hydrolysis can yield the carboxylic acid form of the compound .
Scientific Research Applications
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structural features and biological activity.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-chloropyrimidin-4-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azetidine ring may also play a role in the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate: Similar structure but with a different position of the chlorine atom on the pyrimidine ring.
Tert-butyl (2-chloropyrimidin-4-yl)carbamate: Contains a carbamate group instead of an azetidine ring.
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of an azetidine ring.
Uniqueness
tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)azetidine-1-carboxylate is unique due to its combination of an azetidine ring and a chloropyrimidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl 3-(2-chloropyrimidin-4-yl)oxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-9-4-5-14-10(13)15-9/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCCFCXGYWJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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